2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)-
Description
This compound is a structurally complex acrylate ester characterized by:
- A 2-bromo-substituted propenoic acid backbone (Z-configuration at the double bond).
- A 1H-1,2,4-triazole ring substituted at position 3 with a 3,5-bis(trifluoromethyl)phenyl group.
- A 1-methylethyl (isopropyl) ester group at the terminal carboxylic acid.
The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the bromine atom may influence reactivity in cross-coupling or substitution reactions .
Properties
Molecular Formula |
C16H12BrF6N3O2 |
|---|---|
Molecular Weight |
472.18 g/mol |
IUPAC Name |
propan-2-yl 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enoate |
InChI |
InChI=1S/C16H12BrF6N3O2/c1-8(2)28-14(27)12(17)6-26-7-24-13(25-26)9-3-10(15(18,19)20)5-11(4-9)16(21,22)23/h3-8H,1-2H3 |
InChI Key |
KDZWTGYCFWOXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
Biological Activity
The compound 2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)- (CAS Number: 1642300-94-4) is a derivative of propenoic acid that incorporates a triazole moiety and a trifluoromethyl-substituted phenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Structure and Composition
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C17H11BrF6N3O2
- Molecular Weight: 430.1000592 g/mol
- IUPAC Name: (Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-1-methylethyl ester
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Melting Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Studies have demonstrated that compounds with trifluoromethyl substitutions exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates strong antibacterial activity .
In Vitro Studies
In vitro evaluations have shown that the compound effectively inhibits bacterial growth at concentrations as low as 20 µM. The presence of the trifluoromethyl group is believed to enhance lipophilicity and facilitate membrane penetration, leading to increased antibacterial efficacy .
Anticancer Activity
Recent research has indicated that triazole derivatives possess anticancer properties. The target compound has been tested against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). In these studies, the compound exhibited cytotoxic effects with IC50 values ranging from 6.2 µM to 43.4 µM depending on the specific cell line .
The anticancer activity is hypothesized to be mediated through the induction of apoptosis and inhibition of cell proliferation. The triazole ring may interact with biological targets involved in cell cycle regulation and apoptosis pathways .
Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activity against clinical isolates of MRSA. Among these compounds, one with a similar structure to the target compound demonstrated an MIC of 10 µg/mL against MRSA strains, indicating promising potential for further development as an antibiotic agent .
Study 2: Anticancer Activity Assessment
Another study focused on evaluating the cytotoxic effects of the compound on human breast cancer cells. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 27.3 µM for MCF-7 cells. This suggests that further exploration into its mechanisms could yield valuable insights for developing new cancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Fluorinated Substituents
- Perfluorinated Acrylate Esters (e.g., [4980-53-4] 2-Propenoic acid, 2-methyl-, nonacosafluorohexadecyl ester): Key Differences: The target compound’s discrete trifluoromethylphenyl-triazole substituent contrasts with the long perfluoroalkyl chain in [4980-53-4].
Halogenated Acrylate Esters
- Chlorinated Phenoxy Esters (e.g., Acetic acid, (2,4,5-trichlorophenoxy)-, 1-methylethyl ester [93-78-7]): Substituent Effects: Chlorine atoms in chlorophenoxy esters enhance environmental persistence but reduce electronegativity compared to the target’s trifluoromethyl groups. Bromine in the target compound may increase steric hindrance and alter degradation pathways .
Ester Group Variations
- 2-Propenoic acid, butyl ester [141-32-2]: Chain Length Impact: The isopropyl ester in the target compound likely reduces volatility compared to the butyl ester, as shorter alkyl chains typically lower boiling points. For example, butyl acrylate has a boiling point of ~145°C, whereas isopropyl esters generally boil 20–30°C lower . Solubility: The trifluoromethyl and bromine substituents in the target compound would drastically reduce water solubility relative to unsubstituted acrylate esters.
Data Table: Comparative Properties of Selected Compounds
*Estimated via molecular formula. †Calculated using fragment-based methods.
Research Findings and Implications
- Synthetic Challenges : The triazole and trifluoromethyl groups in the target compound likely require multi-step synthesis, including Huisgen cycloaddition for triazole formation and Ullman-type couplings for aryl-bromine bonds.
- Environmental Persistence : Fluorinated and brominated compounds often exhibit resistance to biodegradation, raising concerns about bioaccumulation .
- Biological Activity: Triazole-containing compounds (e.g., fluconazole) are known antifungals, suggesting the target could be optimized for similar applications, though bromine may introduce toxicity risks.
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)- generally involves the following key steps:
- Construction of the 1,2,4-triazole ring substituted with the 3,5-bis(trifluoromethyl)phenyl group.
- Introduction of the bromo-substituted propenoic acid moiety.
- Esterification to form the 1-methylethyl ester (isopropyl ester).
- Control of the (2Z)-configuration in the propenoic acid double bond.
This synthetic approach requires careful selection of starting materials and reaction conditions to ensure regioselectivity and stereoselectivity.
Raw Materials
The principal raw materials include:
- 3,5-bis(trifluoromethyl)aniline or derivatives : for the introduction of the trifluoromethyl-substituted phenyl group.
- Hydrazine derivatives or amidrazones : as precursors for the 1,2,4-triazole ring formation.
- Bromo-substituted acrylic acid derivatives : to introduce the 2-bromo-3-propenoic acid moiety.
- Isopropanol or isopropyl halides : for esterification to the 1-methylethyl ester.
Key Reaction Steps
Formation of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is typically synthesized by cyclization reactions involving hydrazine derivatives and appropriate nitrile or amidine precursors bearing the 3,5-bis(trifluoromethyl)phenyl substituent. This step is crucial for establishing the heterocyclic core.
Esterification
The free acid is esterified with isopropanol under acidic or catalytic conditions to yield the 1-methylethyl ester. This step must be controlled to avoid isomerization of the double bond.
Control of Stereochemistry
The (2Z)-configuration of the propenoic acid double bond is favored under specific reaction conditions, such as low temperature and choice of solvents that minimize isomerization. Chromatographic or crystallization techniques are used to isolate the desired isomer.
Polymorphism and Crystallization
While direct data on polymorphism for this specific compound is limited, insights can be drawn from structurally related triazole compounds, which often exhibit polymorphism affecting their stability and bioavailability.
Crystalline Forms and Stability
Related triazole derivatives have been reported to crystallize in multiple polymorphic forms, each with distinct physical and chemical properties such as solubility and thermal stability. For instance, polymorphic form A of a similar triazole compound shows enhanced thermodynamic stability and is characterized by X-ray powder diffraction and spectroscopic methods.
Characterization Techniques
- X-ray Powder Diffractometry (XRPD) : Used to identify crystalline phases and polymorphs.
- Raman and Infrared Spectroscopy : To detect molecular vibrations indicative of polymorphic forms.
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess stability.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Triazole ring formation | Hydrazine derivative + nitrile/amidine precursors | Cyclization to form 1,2,4-triazole | Requires controlled temperature and solvent |
| 2. Bromination or coupling | Bromoacrylic acid or bromination reagents | Introduce 2-bromo-propenoic acid moiety | Bromination must avoid overreaction |
| 3. Esterification | Isopropanol, acid catalyst (e.g., H2SO4) | Formation of 1-methylethyl ester | Control to preserve (2Z)-configuration |
| 4. Purification | Chromatography, crystallization | Isolate pure (2Z)-isomer | Polymorph control critical for stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
